REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:17](=O)[NH2:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])[CH3:2].N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1([C:17]#[N:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:7]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(N)=O
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Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted with TBME three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified via chromatography (SiO2; heptane/TBME 6:4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |